p-Chlorophenyl allyl ether
Overview
Description
Synthesis Analysis
The synthesis of p-chlorophenyl allyl ether typically involves etherification processes, where allyl phenyl ether is a common intermediate. A foundational approach includes the Williamson ether synthesis, combined with subsequent reactions like the Claisen rearrangement to produce derivatives of allyl phenyl ether. These methods highlight the importance of understanding the pKa differences between aliphatic and aromatic alcohols and the role of acid–base extraction in purification processes (Sanford, McPherson, & Lis, 2009).
Molecular Structure Analysis
Investigations into the molecular structure of p-chlorophenyl allyl ether and its derivatives have utilized various spectroscopic techniques. The analysis of 1H NMR spectra, for instance, is crucial for understanding complex splitting patterns and for extracting coupling constants, which aid in the determination of the molecular structure of allyl phenyl ethers. This structural analysis is pivotal for the synthesis and application of these compounds in further chemical reactions (Sanford, McPherson, & Lis, 2009).
Chemical Reactions and Properties
The reactivity of p-chlorophenyl allyl ether in various chemical environments underscores its potential in synthetic chemistry. For example, palladium-catalyzed haloallylation reactions enable the regio- and stereoselective formation of α-chloroenol ethers from aromatic ynol ethers and allyl chlorides. This demonstrates the compound's versatility and utility in creating complex molecular architectures (Cai, Yuan, Zhu, & Zhu, 2011).
Physical Properties Analysis
The physical properties of p-chlorophenyl allyl ether, such as melting points, boiling points, and solubility, are crucial for its application in various chemical processes. The detailed study and characterization of polybrominated diphenyl ethers, for instance, provide valuable insights into the physicochemical parameters that influence the behavior of such compounds in different environments (Marsh et al., 1999).
Chemical Properties Analysis
The chemical properties of p-chlorophenyl allyl ether, including its reactivity patterns and stability under different conditions, are integral to its utility in organic synthesis. Studies on the haloallylation of aromatic ynol ethers with allyl chlorides highlight the compound's reactivity and its potential in synthesizing multifaceted chemical structures (Cai, Yuan, Zhu, & Zhu, 2011).
Scientific Research Applications
1. Synthesis of Unsymmetrical Alkyl Acetals
- Application Summary: p-Chlorophenyl allyl ether is used in the synthesis of unsymmetrical alkyl acetals via the addition of primary alcohols to allyl ethers. This process is mediated by ruthenium complexes .
- Methods of Application: The catalytic systems for these reactions were generated from RuCl2(PPh3)3 and [RuCl2(1,5-COD)]x and phosphines [PPh3 or P(p-chlorophenyl)3] or SbPh3 .
- Results or Outcomes: The addition proceeds through allyl complexes, not via isomerization of allyl ethers––subsequent addition of ROH to vinyl ethers .
2. Agrochemical Applications
- Application Summary: Diphenyl ether and its halo derivatives, which can include p-Chlorophenyl allyl ether, have agrochemical applications such as herbicides and fungicides .
3. Claisen Rearrangement
- Application Summary: The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers. This reaction is specific to ally aryl ethers and allyl vinyl ethers .
- Methods of Application: Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol .
- Results or Outcomes: The Claisen rearrangement occurs in a six-membered, cyclic transition state involving the concerted movement of six bonding electrons .
4. Synthesis of Mixed Alkyl–Alkyl Acetals
- Application Summary: p-Chlorophenyl allyl ether is used in the Ru-catalyzed synthesis of mixed alkyl–alkyl acetals via addition of primary alcohols to allyl ethers .
- Methods of Application: The catalytic systems for these reactions were generated from RuCl2(PPh3)3 and [RuCl2(1,5-COD)]x and phosphines [PPh3 or P(p-chlorophenyl)3] or SbPh3 .
- Results or Outcomes: The addition proceeds through allyl complexes, not via isomerization of allyl ethers––subsequent addition of ROH to vinyl ethers .
5. Dielectric Behaviour Study
- Application Summary: p-Chlorophenyl allyl ether has been used in the study of dielectric behaviour at different frequencies and temperatures .
- Methods of Application: The dielectric behaviour of p-chlorophenyl allyl ether was studied at five frequencies in mm and cm regions at 30°, 50° and 70°C .
6. Painful Muscular Conditions Treatment
Future Directions
properties
IUPAC Name |
1-chloro-4-prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDOKLIYYAHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292953 | |
Record name | p-Chlorophenyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorophenyl allyl ether | |
CAS RN |
13997-70-1 | |
Record name | 1-Chloro-4-(2-propen-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13997-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenyl allyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorophenyl allyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorophenyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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